molecular formula C6H9N5O3 B14233396 N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide CAS No. 444018-07-9

N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide

Katalognummer: B14233396
CAS-Nummer: 444018-07-9
Molekulargewicht: 199.17 g/mol
InChI-Schlüssel: QPKXGKCFFNBTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide is a compound that features an imidazole ring, a versatile heterocyclic structure. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The imidazole ring can participate in various reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the imidazole ring.

Wirkmechanismus

The mechanism of action of N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their biological activity and applications.

Uniqueness

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

444018-07-9

Molekularformel

C6H9N5O3

Molekulargewicht

199.17 g/mol

IUPAC-Name

N'-hydroxy-3-(2-nitroimidazol-1-yl)propanimidamide

InChI

InChI=1S/C6H9N5O3/c7-5(9-12)1-3-10-4-2-8-6(10)11(13)14/h2,4,12H,1,3H2,(H2,7,9)

InChI-Schlüssel

QPKXGKCFFNBTGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.